molecular formula C12H12ClN3OS B11110769 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

Cat. No.: B11110769
M. Wt: 281.76 g/mol
InChI Key: GBPCOARRTSHKOK-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorophenyl group and a methylpropanamide group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide typically involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorophenyl-1,3,4-thiadiazole. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

    Reduction: Phenyl derivative of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide involves its interaction with molecular targets such as enzymes and DNA. The thiadiazole ring can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the compound can inhibit specific enzymes involved in cellular metabolism, leading to cell death. The exact pathways and molecular targets may vary depending on the specific application and biological system.

Comparison with Similar Compounds

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide can be compared with other thiadiazole derivatives, such as:

    N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-heptylbenzamide: Similar structure but with a heptylbenzamide group instead of a methylpropanamide group.

    N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-4-(2-fluorophenyl)piperazine-1-carbothioamide: Contains a piperazine ring and a fluorophenyl group, offering different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12ClN3OS

Molecular Weight

281.76 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C12H12ClN3OS/c1-7(2)10(17)14-12-16-15-11(18-12)8-5-3-4-6-9(8)13/h3-7H,1-2H3,(H,14,16,17)

InChI Key

GBPCOARRTSHKOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl

Origin of Product

United States

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